Methyl dodec-11-enoate

Descripción general

Descripción

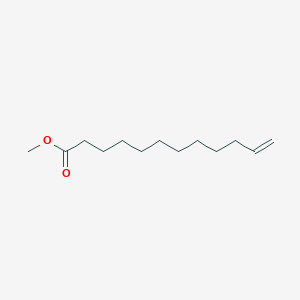

Methyl dodec-11-enoate, also known as methyl 11-dodecenoate, is an organic compound with the molecular formula C13H24O2. It is an ester derived from dodec-11-enoic acid and methanol. This compound is characterized by its long carbon chain with a terminal double bond and an ester functional group. It is commonly used in various chemical synthesis processes and has applications in different fields such as chemistry, biology, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl dodec-11-enoate can be synthesized through the esterification of dodec-11-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes where dodec-11-enoic acid and methanol are fed into a reactor with an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from unreacted starting materials and by-products .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the double bond, to form epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Peracids, osmium tetroxide.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles such as amines or alcohols.

Hydrolysis: Acidic or basic conditions with water.

Major Products Formed:

Oxidation: Epoxides, diols.

Reduction: Alcohols.

Substitution: Substituted esters.

Hydrolysis: Dodec-11-enoic acid, methanol.

Aplicaciones Científicas De Investigación

Methyl dodec-11-enoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.

Biology: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.

Medicine: Research into its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects, is ongoing.

Mecanismo De Acción

Methyl dodec-11-enoate can be compared with other similar compounds such as methyl dodecanoate and methyl undec-10-enoate:

Methyl dodecanoate: Lacks the terminal double bond present in this compound, making it less reactive in certain chemical reactions.

Methyl undec-10-enoate: Has a similar structure but with a shorter carbon chain, which can affect its physical properties and reactivity.

Uniqueness: this compound’s unique feature is its terminal double bond, which provides additional reactivity and versatility in chemical synthesis compared to its saturated counterparts .

Comparación Con Compuestos Similares

- Methyl dodecanoate

- Methyl undec-10-enoate

- Methyl 9-decenoate

Actividad Biológica

Methyl dodec-11-enoate is an organic compound classified as an unsaturated fatty acid methyl ester. Its biological activity has garnered interest due to its potential applications in various fields, including pharmacology, biochemistry, and materials science. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant research findings.

This compound is formed from the reaction of dodec-11-enoic acid with methanol. The presence of a double bond at the 11th position in its carbon chain contributes to its reactivity and biological functions. The molecular structure can be represented as follows:

Target Interactions:

this compound interacts with various biological targets, influencing cellular functions and metabolic pathways. One significant mechanism involves the modulation of inflammatory responses through the inhibition of leukotriene B4 binding to its receptor on neutrophils.

Biochemical Pathways:

The compound is known to affect purine metabolism by inhibiting inosine 5’-monophosphate dehydrogenase (IMPDH), which plays a crucial role in the synthesis of guanine nucleotides. This inhibition can lead to altered cellular signaling and reduced inflammatory mediator production.

Cellular Effects

Research indicates that this compound exhibits various effects on different cell types:

- Inflammation Modulation: It decreases nitric oxide (NO) production while increasing prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) levels in murine macrophages, suggesting a potential role in anti-inflammatory therapies.

- Antimicrobial Properties: Studies have shown that derivatives of unsaturated fatty acids, including this compound, can modulate antibiotic sensitivity and biofilm formation in bacterial strains such as Pseudomonas aeruginosa .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Inflammatory Response: A study demonstrated that this compound significantly reduced inflammatory markers in murine models, indicating its potential as an anti-inflammatory agent.

- Antibiotic Resistance Modulation: Another research highlighted its ability to enhance the efficacy of certain antibiotics against resistant strains of bacteria by altering biofilm formation dynamics .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

methyl dodec-11-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3H,1,4-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPHBQHTAWKZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337670 | |

| Record name | methyl dodec-11-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29972-79-0 | |

| Record name | methyl dodec-11-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.